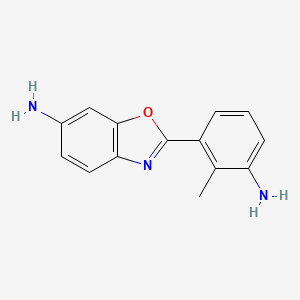2-(3-Amino-2-methylphenyl)-1,3-benzoxazol-6-amine
CAS No.: 114494-03-0
Cat. No.: VC17293833
Molecular Formula: C14H13N3O
Molecular Weight: 239.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 114494-03-0 |
|---|---|
| Molecular Formula | C14H13N3O |
| Molecular Weight | 239.27 g/mol |
| IUPAC Name | 2-(3-amino-2-methylphenyl)-1,3-benzoxazol-6-amine |
| Standard InChI | InChI=1S/C14H13N3O/c1-8-10(3-2-4-11(8)16)14-17-12-6-5-9(15)7-13(12)18-14/h2-7H,15-16H2,1H3 |
| Standard InChI Key | ASXSFIJJUPPIID-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC=C1N)C2=NC3=C(O2)C=C(C=C3)N |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
2-(3-Amino-2-methylphenyl)-1,3-benzoxazol-6-amine features a benzoxazole core—a fused bicyclic system comprising a benzene ring fused to an oxazole heterocycle (oxygen at position 1, nitrogen at position 3) . Substituents include:
-
A 2-methylphenyl group at position 2 of the benzoxazole, itself bearing an amine (-NH₂) at position 3 and a methyl (-CH₃) group at position 2.
-
A primary amine (-NH₂) at position 6 of the benzoxazole ring.
The IUPAC name reflects this substitution pattern, ensuring unambiguous identification.
Structural Analogues and Comparative Analysis
Closely related compounds, such as 2-Methylbenzo[d]oxazol-6-amine (CAS 5676-60-8), share the benzoxazole backbone with simpler substituents . This analogue lacks the aromatic phenyl appendage, highlighting how structural modifications influence properties like solubility and reactivity. For instance, the methyl group in 2-Methylbenzo[d]oxazol-6-amine contributes to a melting point of 137–138°C and a density of 1.254 g/cm³ , whereas the bulkier 2-(3-Amino-2-methylphenyl) substituent in the target compound likely elevates these values due to enhanced intermolecular interactions.
Synthetic Methodologies
Route 1: Cyclization of o-Aminophenols
The ACS Omega study outlines a robust protocol for synthesizing 2-aminobenzoxazoles via Lewis acid-catalyzed cyclization . Adapting this method for 2-(3-Amino-2-methylphenyl)-1,3-benzoxazol-6-amine would involve:
-
Starting Material: A specially functionalized o-aminophenol derivative containing the 3-amino-2-methylphenyl group.
-
Reagent: N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a cyanating agent.
-
Conditions: BF₃·Et₂O (2 equiv) in refluxing 1,4-dioxane (24–30 h) .
Route 2: Smiles Rearrangement
An alternative approach leverages the Smiles rearrangement, wherein benzoxazole-2-thiol derivatives react with amines under basic conditions . For the target compound:
-
Activation: Benzoxazole-2-thiol is treated with chloroacetyl chloride to form a reactive intermediate.
-
Rearrangement: Reaction with 3-amino-2-methylaniline in the presence of Cs₂CO₃ yields the desired product .
This method excels in introducing N-substituted amines but requires meticulous optimization to avoid side reactions, such as disulfide formation .
Physicochemical Properties
Predicted Properties
While experimental data for 2-(3-Amino-2-methylphenyl)-1,3-benzoxazol-6-amine are unavailable, extrapolation from analogous compounds provides estimates:
Spectroscopic Characteristics
Nuclear magnetic resonance (NMR) for related benzoxazoles reveals distinct signals:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume